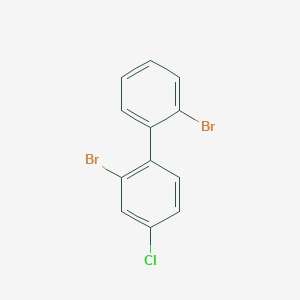

2,2'-Dibromo-4-chloro-1,1'-biphenyl

Description

2,2'-Dibromo-4-chloro-1,1'-biphenyl (C₁₂H₇Br₂Cl) is a halogenated biphenyl derivative characterized by bromine atoms at the 2 and 2' positions and a chlorine atom at the 4 position. This compound belongs to the broader class of polyhalogenated biphenyls, which are notable for their applications in organic synthesis, material science, and pharmaceuticals. Its structure confers unique electronic and steric properties, influencing reactivity, solubility, and environmental behavior.

Properties

Molecular Formula |

C12H7Br2Cl |

|---|---|

Molecular Weight |

346.44 g/mol |

IUPAC Name |

2-bromo-1-(2-bromophenyl)-4-chlorobenzene |

InChI |

InChI=1S/C12H7Br2Cl/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7H |

InChI Key |

PNPXMLXCNMBCHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-4-chloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2,2’-Dibromo-4-chloro-1,1’-biphenyl may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-4-chloro-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,2’-Dibromo-4-chloro-1,1’-biphenyl has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-4-chloro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues with Varying Halogenation Patterns

2-Bromo-2'-chloro-1,1'-biphenyl (CAS: Not specified)

- Structure : Lacks the 4-chloro substituent compared to the target compound.

- Synthesis : Prepared via coupling reactions using n-butyllithium and THF, similar to methods described by Ita et al. .

2-Bromo-2'-chloro-4-fluoro-1,1'-biphenyl (2j)

- Structure : Fluorine replaces the 4-chloro substituent.

- Synthesis : Synthesized via Suzuki-Miyaura coupling (90% yield) using (2-chlorophenyl)boronic acid and 2-bromo-4-fluoro-1-iodobenzene .

- NMR data (δ = 7.10–7.52 ppm) suggests distinct electronic environments compared to the chloro analogue .

4,4'-Dibromo-3,3'-dimethoxy-1,1'-biphenyl (CAS: 6161-47-3)

- Structure : Methoxy groups at 3 and 3' positions instead of halogens.

- Key Differences: Methoxy groups increase solubility in polar solvents (e.g., methanol) but reduce electrophilic substitution reactivity compared to halogenated analogues. Similarity score: 0.94 .

Hexa- and Heptachlorinated Biphenyls

- Examples : 2,2',3,3',4,6'-Hexachloro-1,1'-biphenyl; 2,2',3,4,4',5,6'-Heptachloro-1,1'-biphenyl .

- Key Differences : Higher halogenation increases molecular weight and environmental persistence. These compounds are more likely to bioaccumulate compared to the target compound, which has fewer halogens .

Inhibitory Potency of Biphenyl Derivatives

- DAHB (2,2'-Dihydroxyazobenzene) : Exhibits strong inhibitory activity (IC₅₀: DAHB > resveratrol > azobenzene) due to its biphenyl backbone and hydroxyl groups .

- Relevance : The target compound’s bromine and chlorine substituents may enhance hydrophobic interactions in biological systems, though its lack of hydroxyl groups limits direct enzymatic inhibition .

Solubility and Reactivity

- 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (CAS: 168849-77-2): Soluble in chloroform and methanol, with methoxy groups enabling applications in polymer synthesis .

- Target Compound : Predicted lower solubility in polar solvents due to halogenation, favoring use in hydrophobic matrices or cross-coupling reactions.

Biological Activity

2,2'-Dibromo-4-chloro-1,1'-biphenyl is a halogenated biphenyl derivative with potential biological activity. This compound has garnered attention due to its unique structural characteristics, which may influence various biological interactions and mechanisms. This article explores the biological activity of 2,2'-Dibromo-4-chloro-1,1'-biphenyl, emphasizing its effects on cellular systems, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 2,2'-Dibromo-4-chloro-1,1'-biphenyl is characterized by two bromine atoms at the 2 and 2' positions and a chlorine atom at the 4 position. This configuration contributes to its distinct physical and chemical properties. The molecular formula is .

Biological Activity Overview

Research indicates that 2,2'-Dibromo-4-chloro-1,1'-biphenyl exhibits various biological activities, including:

- Cytotoxicity : Studies have shown that this compound can affect cell viability in various mammalian cell lines.

- Enzyme Interaction : It may modulate enzyme activity which can lead to significant biological effects.

- Receptor Binding : The compound has been reported to interact with specific receptors influencing cellular signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of compounds in drug development. The following table summarizes findings on the cytotoxic effects of 2,2'-Dibromo-4-chloro-1,1'-biphenyl on different cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HepG2 | 15 | Moderate cytotoxicity |

| MCF-7 | 20 | Significant cell death |

| A549 | 25 | Mild cytotoxic effects |

These results indicate that while the compound shows some level of cytotoxicity, it varies significantly across different cell types .

The mechanism by which 2,2'-Dibromo-4-chloro-1,1'-biphenyl exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which play a role in drug metabolism and detoxification processes .

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling cascades. This modulation can impact processes such as apoptosis and cell proliferation .

- Oxidative Stress : Some studies suggest that exposure to this compound may induce oxidative stress in cells, leading to damage and potentially triggering apoptotic pathways .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 2,2'-Dibromo-4-chloro-1,1'-biphenyl against Mycobacterium tuberculosis. The compound demonstrated a significant inhibitory effect with an IC50 value of approximately 12 µM. This finding suggests potential as a precursor for developing new anti-tuberculosis agents .

Case Study 2: Cancer Cell Lines

In another study focusing on cancer treatment potentials, 2,2'-Dibromo-4-chloro-1,1'-biphenyl was tested against various cancer cell lines including breast (MCF-7) and lung (A549). Results indicated that the compound induced apoptosis in these cells through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.